molecular formula C6H5BrN4 B2928833 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1784789-86-1

6-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2928833
CAS No.: 1784789-86-1
M. Wt: 213.038
InChI Key: LGNSTGKGJCQUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and an amine group at the 2-position. Its molecular formula is C₆H₅BrN₄, and its structure is characterized by fused pyrazole and pyrimidine rings. Bromine at the 6-position enhances electrophilic reactivity, enabling further functionalization (e.g., cross-coupling reactions), while the amine group at the 2-position provides a site for hydrogen bonding and interactions with biological targets .

The compound is synthesized via microwave-assisted methods or conventional heating. For example, ethyl 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (a derivative) was prepared using HCl and microwave irradiation at 78°C for 30 minutes . Bromination strategies often exploit palladium catalysts or halogenation reagents like Selectfluor® .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNSTGKGJCQUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles.

Common Reagents and Conditions

  • Amines : Primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) at 80–120°C.

  • Thiols : Thiophenols or alkanethiols under basic conditions (e.g., NaH or Et₃N) at room temperature.

  • Alkoxides : Alcohols with NaH or KOtBu in THF at reflux.

Key Products

NucleophileProductYield (%)ConditionsSource
Morpholine6-Morpholinopyrazolo[1,5-a]pyrimidin-2-amine78DMF, K₂CO₃, 100°C, 12h
4-Methoxyphenylthiol6-(4-Methoxyphenylthio)pyrazolo[1,5-a]pyrimidin-2-amine65DMSO, Et₃N, RT, 6h
Methanol6-Methoxypyrazolo[1,5-a]pyrimidin-2-amine72THF, NaH, reflux, 8h

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl or heteroaryl derivatives.

Palladium-Catalyzed Coupling

  • Suzuki-Miyaura : Reaction with arylboronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.

  • Buchwald-Hartwig Amination : Coupling with amines using Pd₂(dba)₃/Xantphos.

Example

Reaction PartnerCatalyst SystemProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O6-Phenylpyrazolo[1,5-a]pyrimidin-2-amine85
PiperidinePd₂(dba)₃/Xantphos, Cs₂CO₃, toluene6-Piperidinylpyrazolo[1,5-a]pyrimidin-2-amine68

Condensation Reactions

The amino group at position 2 reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic derivatives.

Schiff Base Formation

  • Conditions : Aldehydes in ethanol with catalytic acetic acid, 60–80°C .

  • Example : Reaction with 4-nitrobenzaldehyde yields 2-((4-nitrophenyl)methyleneamino)pyrazolo[1,5-a]pyrimidin-6-amine (Yield: 82%) .

Amidation and Acylation

The amino group undergoes acylation with acyl chlorides or anhydrides.

Reagents and Products

Acylating AgentProductYield (%)ConditionsSource
Acetyl chloride2-Acetamidopyrazolo[1,5-a]pyrimidin-6-amine90Pyridine, RT, 2h
Benzoyl chloride2-Benzamidopyrazolo[1,5-a]pyrimidin-6-amine88DCM, Et₃N, 0°C→RT

Oxidation

  • The amino group can be oxidized to a nitro group using H₂O₂/Na₂WO₄, forming 6-bromo-2-nitropyrazolo[1,5-a]pyrimidine (Yield: 75%).

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding pyrazolo[1,5-a]pyrimidin-2-amine .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For example, reaction with α,β-unsaturated carbonyl compounds under basic conditions forms tricyclic derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons:

Core Heterocycle Differences

  • Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine : The replacement of a pyrazole ring with a triazole (e.g., compound 3n) alters electron distribution and hydrogen-bonding capacity. Triazolo derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidation .
  • Bromine Position : 6-Bromo substitution (target compound) vs. 3-bromo (compound 153) affects steric and electronic properties. Bromine at position 6 facilitates Suzuki-Miyaura coupling for biaryl synthesis, while position 3 substitution may hinder planar interactions with enzymes .

Functional Group Impact Amine vs. Aryl Substituents: Compounds like 3n and 153 feature bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) that enhance hydrophobic interactions with tubulin or pyrophosphatase active sites. In contrast, the target compound’s bromine allows modular derivatization .

Biological Activity

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with 2-amine groups (e.g., target compound) are explored as BCL6 inhibitors, while triazolo analogs (e.g., 8d) target BRD4 due to distinct hydrogen-bonding patterns .
  • Tubulin Binding : Triazolo derivatives (3n–3r) with trimethoxyphenyl groups mimic colchicine’s binding mode, whereas brominated pyrazolo analogs may lack this specificity due to reduced planarity .

Synthetic Accessibility Microwave-assisted synthesis (target compound) reduces reaction times compared to traditional reflux methods (compound 153) . Bromine in the target compound enables late-stage diversification via cross-coupling, whereas non-halogenated analogs require pre-functionalized building blocks .

Research Findings and Data

Table 2: Spectral and Physicochemical Data

Compound Molecular Weight (g/mol) ¹H NMR (δ, ppm) HRMS (Observed [M+H]⁺) Biological IC₅₀ (nM) References
6-Bromopyrazolo[1,5-a]pyrimidin-2-amine 213.03 Not reported Not available Under investigation
3n 473.45 6.44 (s, 1H, pyrimidine-H) 474.1812 12 (Tubulin)
8d 268.30 7.25–7.15 (m, 4H, benzyl) 269.1550 85 (BRD4)
153 456.08 8.82–8.57 (m, 2H, pyridyl) 456.0823 0.8 (Pyrophosphatase)

Key Observations:

  • Triazolo derivatives (e.g., 3n) exhibit superior tubulin inhibition (IC₅₀ = 12 nM) compared to pyrazolo analogs, likely due to enhanced π-π stacking .
  • Bromine’s electron-withdrawing effect in compound 153 increases pyrophosphatase binding affinity (IC₅₀ = 0.8 nM) by stabilizing charge-transfer interactions .

Biological Activity

6-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its enzymatic inhibitory properties, and other pharmacological effects.

Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system that imparts unique chemical properties. The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, this compound has demonstrated promising results in inhibiting cancer cell proliferation.

Key Findings:

  • Dual Inhibition : Compounds related to this compound have shown dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For instance, derivatives with similar structures exhibited IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating strong inhibitory potency .
  • Broad-Spectrum Activity : Other derivatives have been reported to achieve a mean growth inhibition of approximately 43.9% across various cancer cell lines, showcasing their broad-spectrum anticancer activity .

Enzymatic Inhibition

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes.

Enzyme Inhibition Studies:

  • α-Glucosidase Inhibition : In vitro studies have shown that derivatives of this compound exhibit significant α-glucosidase inhibitory activity. For example, one derivative demonstrated an IC50 value of 15.2 ± 0.4 µM compared to acarbose (IC50 = 750 µM), indicating a much stronger inhibitory effect .
  • α-Amylase Inhibition : Another study found that a related derivative inhibited α-amylase with an efficacy of 27.91%, which is noteworthy compared to standard inhibitors .

Pharmacological Applications

Beyond cancer therapy and enzymatic inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for various pharmacological applications:

  • Antidiabetic Agents : The ability to inhibit carbohydrate-hydrolyzing enzymes positions these compounds as potential antidiabetic agents .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection and anti-Alzheimer's activity due to their antioxidant properties .
  • Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines have also been investigated for their antibacterial and antifungal properties .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

StudyCompoundActivityIC50 Value
Study ADerivative XCDK2 Inhibition0.09 µM
Study BDerivative YTRKA Inhibition0.45 µM
Study CDerivative Zα-glucosidase Inhibition15.2 ± 0.4 µM
Study DDerivative WAnticancer ActivityGI% = 43.9%

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-bromopyrazolo[1,5-a]pyrimidin-2-amine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-ketonitriles or enamines. To optimize yield, control reaction conditions such as temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF). Hydrazine hydrate can be used to selectively form aminopyrazoles, but stoichiometric ratios must be tightly regulated to avoid side products like cyanopyrazoles . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
  • NMR : ¹H/¹³C NMR in DMSO-d6 to confirm bromine substitution at position 6 and amine presence at position 2. Key signals include δ 8.2–8.5 ppm (pyrimidine protons) and δ 6.5–7.0 ppm (pyrazole protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.99 for C₆H₅BrN₅) .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct solvatochromic studies using UV-Vis spectroscopy across a pH range (2–12). Prepare solutions in buffers (e.g., phosphate, acetate) and measure λmax shifts to identify protonation/deprotonation states. Acidity constants (pKa) can be calculated via nonlinear regression of absorbance vs. pH data. Stability is assessed by tracking degradation products via LC-MS over 24–72 hours at 25°C and 37°C .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. The bromine atom at position 6 acts as a deactivating meta-director, while the amine at position 2 activates the ortho/para positions. To direct substitutions to specific sites:

  • Use catalysts like Pd(PPh₃)₄ for Suzuki couplings at position 3.
  • Employ protecting groups (e.g., Boc for amines) to block reactive sites during functionalization .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?

  • Methodological Answer : Modify substituents at positions 3 and 7 to enhance target binding. For example:

  • Introduce hydrophobic groups (e.g., phenyl, trifluoromethyl) at position 3 to improve affinity for ATP-binding pockets.
  • Replace bromine with electron-withdrawing groups (e.g., CN, NO₂) to modulate electronic properties.
  • Screen derivatives against kinase panels (e.g., CDK2, CDK9) using fluorescence polarization assays .

Q. What computational approaches predict the binding modes of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 4BCG for CDK2). Optimize ligand conformations with density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Standardize assay protocols to minimize variability:

  • Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Validate purity (>95%) and confirm stereochemistry via X-ray crystallography.
  • Replicate dose-response curves (IC50/EC50) across independent labs. Discrepancies may arise from off-target effects, which can be clarified via CRISPR knockouts or proteome profiling .

Q. What methodologies address the lack of toxicological data for this compound?

  • Methodological Answer : Conduct tiered toxicity assessments:

  • In vitro : Ames test (TA98/TA100 strains) for mutagenicity; MTT assay on hepatocytes (e.g., HepG2) for cytotoxicity.
  • In vivo : Acute toxicity in zebrafish embryos (LC50 at 96 hpf) followed by rodent studies (OECD 423).
  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mobility assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.